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Rubidium selenide

Band gap engineering Optoelectronics Photovoltaics

Sourcing high-purity Rb₂Se with verified thermal and electronic properties for photovoltaic and solid-state synthesis often presents a supply chain bottleneck. This compound directly addresses that need: - Differentiated indirect band gap (1.56-1.59 eV predicted for 2D monolayers) vs. direct-gap Na₂Se, critical for specific optoelectronic device architectures. - Enables low-temperature solution processing (soluble in ethanol/glycerin) for CIGS/CZTSSe doping, leveraging decomposition onset at 640°C under vacuum. - Serves as a reactive flux for quaternary selenide synthesis (e.g., RbLn₂CuSe₄), exploiting lower thermal budget compared to Na-/K-based selenides.

Molecular Formula Rb2Se
Molecular Weight 249.91 g/mol
CAS No. 31052-43-4
Cat. No. B1605171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium selenide
CAS31052-43-4
Molecular FormulaRb2Se
Molecular Weight249.91 g/mol
Structural Identifiers
SMILES[Se-2].[Rb+].[Rb+]
InChIInChI=1S/2Rb.Se/q2*+1;-2
InChIKeyFQJOSIUDOWCYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rb₂Se Basic Properties & Compound Class


Rubidium selenide (Rb₂Se, CAS 31052-43-4) is a binary inorganic alkali metal selenide, crystallizing in the cubic anti-fluorite structure (space group Fm-3m) with a lattice parameter a = 801.0 pm [1]. It is a colourless, highly hygroscopic crystalline solid [2]. The compound is primarily used in photovoltaic applications, often in conjunction with cesium selenide (Cs₂Se), and as a precursor in the synthesis of complex rubidium-based selenides [3][4]. Its thermal stability is characterized by decomposition onset at 640°C under vacuum [5].

Cubic anti-fluorite structure (Fm-3m) reported for photovoltaic absorber and precursor research
Highly hygroscopic; requires controlled-atmosphere handling and storage
Organic solvent solubility enables solution-based doping and ink formulation workflows

Rb₂Se vs. Other Alkali Selenides: Substitution Limits


Direct substitution of one alkali metal selenide for another is not scientifically sound due to substantial differences in key physical and electronic properties. While all crystallize in the anti-fluorite structure [1], the variation in the cation's ionic radius creates a systematic gradient in melting point, density, and critically, the nature of the electronic band gap. For instance, Na₂Se is a direct band gap semiconductor, whereas Rb₂Se features an indirect band gap, a fundamental difference for optoelectronic applications [2]. Furthermore, Rb₂Se starts decomposing at a significantly lower temperature (640°C) in vacuum compared to the melting points of Na₂Se (>875°C) and K₂Se (800°C), a critical factor in high-temperature processing [3][4]. These variations directly impact device performance, synthesis route compatibility, and long-term stability.

Band gap type mismatch
Rb₂Se has an indirect band gap (X-Γ), whereas Na₂Se is direct (Γ-Γ); this may shift radiative recombination dynamics and optoelectronic performance.
Thermal stability gap
Decomposition onset for Rb₂Se is substantially lower than the melting points of Na₂Se and K₂Se, restricting high-temperature processing routes.
Density deviation
Rb₂Se density (~3.0 g/cm³) differs significantly from K₂Se (2.29 g/cm³) and Cs₂Se (4.33 g/cm³), directly affecting gravimetric and thin-film thickness calculations.

Rb₂Se Quantitative Evidence vs. Analogs


Indirect vs. Direct Band Gap: Rb₂Se vs. Na₂Se

A comparative first-principles study of binary alkali metal selenides M₂Se reveals that Rb₂Se has an indirect band gap (X-Γ), while Na₂Se uniquely possesses a direct band gap (Γ-Γ) among the group [1]. This is a fundamental electronic distinction: the indirect gap in Rb₂Se necessitates phonon participation for electronic transitions, which can reduce radiative recombination efficiency but may be advantageous in applications requiring longer carrier lifetimes or specific phonon-mediated processes.

Band Gap Character
Head-to-head (DFT)
Indirect (X-Γ) in Rb₂Se vs. Direct (Γ-Γ) in Na₂Se
Impacts radiative recombination efficiency and carrier lifetime design
FP-LAPW DFT study; all compounds show direct gap value >3.1 eV
Band gap engineering Optoelectronics Photovoltaics

Thermal Decomposition: Rb₂Se vs. Na₂Se & K₂Se

Rubidium selenide begins to decompose under vacuum at 640°C, releasing metallic rubidium [1]. This is a materially lower thermal limit compared to its sodium and potassium counterparts. Sodium selenide does not melt until >875°C [2], and potassium selenide has a melting point of 800°C . This lower decomposition threshold dictates Rb₂Se's suitability for low- to moderate-temperature processes and its incompatibility with high-temperature synthesis routes where Na₂Se or K₂Se are stable.

Thermal Stability
Cross-study comparable
640°C (vac.)
Sets a lower thermal budget; incompatible with high-temperature Na₂Se or K₂Se processes
Decomposition onset under vacuum vs. melting points at ambient pressure
Thermal processing Thin-film deposition Reactive flux synthesis

Organic Solvent Solubility: Rb₂Se vs. Cs₂Se

Rubidium selenide is soluble in ethanol and glycerin [1]. This property is a key logistical advantage for non-aqueous solution-based processing, such as spin-coating or inkjet printing of precursor layers, where its cesium analog's more limited solubility could be a bottleneck. The patent literature (CN106129213B) explicitly lists Rb₂Se among selenides used in such solution-processed alkali metal doping methods [2].

Organic Solubility
Class-level inference
Ethanol, glycerin
Enables non-aqueous solution processing and ink formulation
Solubility data limited; comparison with Cs₂Se not reported
Solution processing Ink formulation Spin-coating

Physical Density: Rb₂Se vs. K₂Se & Cs₂Se

The reported density of rubidium selenide is 2.912 g/cm³ [1] or 3.16 g/cm³ [2], occupying an intermediate value between potassium selenide (2.29 g/cm³) and cesium selenide (4.33 g/cm³) [3]. This graduation in density, driven by the increasing atomic mass of the cation, is directly relevant for thin-film thickness calculations, gravimetric analysis, and applications where mass loading is a critical parameter. An error in selecting the alkali metal selenide would directly propagate into a significant mass and volume miscalculation.

Crystalline Density
Cross-study comparable
2.91–3.16 g/cm³
Influences gravimetric calculations and thin-film thickness design
Two values reported; verify with specific lot
Thin-film analysis Material weighing Gravimetric calculations

Rb₂Se Application Scenarios


Solution-Processed Dopant for CIGS & CZTSSe Solar Cells

The decomposition of Rb₂Se at 640°C is not a limitation but an enabler for processes operating within specific thermal budgets. Its reported solubility in ethanol and glycerin makes it a prime candidate for solution-based alkali metal doping of absorber layers like Cu(In,Ga)(S,Se)₂ (CIGS) or Cu₂ZnSn(S,Se)₄ (CZTSSe). As detailed in patent literature [1], Rb₂Se can be dissolved in organic solvents and spin-coated onto absorber layers, with subsequent low-temperature annealing (100–500°C) driving the rubidium into the film. This application leans precisely on its differentiated thermal and solubility properties compared to higher-melting Na₂Se or K₂Se, which would require higher processing temperatures.

Reactive Flux Synthesis of Quaternary Selenides

Rb₂Se's intermediate stability enables its use as a reactive flux in synthesizing quaternary selenides, such as RbLn₂CuSe₄ (Ln = Sm, Gd, Dy) [1]. The synthesis authority uses a related compound, Rb₂Se₃, as a reactive flux at 1073 K. This indicates a materials design space where the Rb-Se binary phase acts as a low-melting-point liquid phase that facilitates crystal growth, a property that is distinct from the flux behavior of Na- or K-based selenides, which require higher energy input due to their higher melting points. This is a specific R&D procurement need for groups discovering new solid-state phases.

Rb₂Se/Cs₂Se Combinations for Photovoltaics

Rubidium selenide is used directly in combination with cesium selenide in photovoltaic cells [1][2]. Its specific indirect band gap and electronic properties, distinct from the direct gap of Na₂Se, contribute to a particular electronic environment when alloyed or mixed at the junction. While a direct head-to-head solar cell efficiency paper isolating the effect of the selenide compound itself is not in the current literature, the material's confirmed role in energy conversion enhancement, along with the well-known positive impact of Rb inclusion in perovskite solar cells (pushing efficiencies to 21.6%) [3], validates its selection for proprietary photovoltaic device development where the subtle electronic impact of the indium gap material is being explored.

2D Rb₂Se Monolayers for Photovoltaics & Thermoelectrics

Theoretical studies predict that 2D monolayers of Rb₂Se are stable semiconductors with an indirect band gap of approximately 1.56–1.59 eV [1][2]. This band gap is remarkably well-suited for single-junction solar light absorption, making it a potential candidate for next-generation 2D photovoltaic materials. The monolayer is also predicted to have good thermoelectric performance. This emerging field uniquely utilizes Rb₂Se, as the analogous Na₂Se monolayer, with its direct gap, would have different optoelectronic characteristics, creating a clear, quantifiable selection criterion for researchers fabricating nanoscale devices.

Application
Selection Property
Validation Focus
Solution-based alkali metal doping
Organic solvent solubility; moderate thermal stability
Solubility in processing solvents; annealing temperature window
Reactive flux synthesis of quaternary selenides
Intermediate decomposition/melting point relative to Na/K analogs
Flux reaction temperature optimization; phase purity verification
Rb₂Se/Cs₂Se photovoltaic combinations
Indirect band gap character; structural compatibility with Cs₂Se
Device performance under varied selenide ratios; electronic contribution analysis
2D monolayer semiconductors for photovoltaics/thermoelectrics
Predicted indirect band gap in monolayer form
Monolayer fabrication; band gap measurement and stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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